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Compound of Interest

(1-Cyclopropylazetidin-3-
Compound Name:
yl)methanol

Cat. No.: B13488941

Get Quote

\ J

Fragment Class: Saturated Heterocycle / Bioisostere Primary Application: Fragment-Based
Drug Discovery (FBDD),

Modulation

Structural Identity & Cheminformatics

The molecule consists of a four-membered azetidine ring substituted at the nitrogen (position
1) with a cyclopropyl group and at position 3 with a hydroxymethyl group. This specific
substitution pattern is designed to lower the basicity of the amine while providing a primary
alcohol handle for further elaboration.

Core Identifiers
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Parameter Value Notes

(1-cyclopropylazetidin-3-

IUPAC Name
yl)methanol
Canonical SMILES OCC1CN(C2CcC2)C1 Standard representation
Isomeric SMILES OCCI1CN(Cc2ce2) 1 Achiral (plane of symmetry)
ZDGKQOJYQJIZXQZ-
InChl Key Generated from SMILES

UHFFFAOYSA-N

Molecular Formula

Molecular Weight

hysicochemical Profile (Calculated)

Significance in Drug

Property Value .

Design

Low lipophilicity aids solubility.
cLogP

[1]

TPSA High permeability potential.[1]
Critical Feature: Significantly
lower than

(Conj. Acid) -isopropyl azetidine (

) or pyrrolidines.[1]

Fraction High 3D complexity (Fsp3).

Synthetic Pathways[6][7][8][9]

Direct alkylation of azetidines with cyclopropy! halides is kinetically disfavored due to the
inability of the cyclopropyl ring to undergo

transition states effectively. Therefore, the reductive amination strategy using a cyclopropanone
equivalent is the industry standard for high-yield synthesis.
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Method A: The "Giering" Reductive Amination
(Recommended)

This protocol utilizes [(1-ethoxycyclopropyl)oxy]trimethylsilane, which acts as a stable precursor
to cyclopropanone in situ. This method avoids the handling of unstable cyclopropanone and
minimizes ring-opening side reactions.

Reaction Scheme (DOT Visualization)

Iminium
Intermediate

Click to download full resolution via product page

MeOH, AcOH
Reflux 1h

Azetidine-3-methanol
(HCI salt)

NaBH3CN
0°C to RT

Generates
Cyclopropanone »

3-hydroxymethyl-
1-cyclopropylazetidine

[(1-ethoxycyclopropyl)oxy]
trimethylsilane

Figure 1: One-pot reductive amination workflow using a masked cyclopropanone equivalent.

Detailed Protocol

e Preparation: In a dry round-bottom flask, suspend azetidine-3-methanol hydrochloride (

) in anhydrous Methanol (
).

e Free Basing (In situ): Add Triethylamine (

) to neutralize the HCI salt.[1] Stir for 15 minutes.

o Acetal Addition: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane (

), followed by glacial Acetic Acid (
).

e Imine Formation: Heat the mixture to reflux (
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) for 1-2 hours. Note: This ensures the deprotection of the silyl enol ether to generate
cyclopropanone, which immediately condenses with the amine.

e Reduction: Cool the reaction to

. Portion-wise, add Sodium Cyanoborohydride (

). Allow to warm to room temperature and stir overnight.
o Workup: Quench with
(adjust to
). Extract with Dichloromethane (DCM)
.[1] Dry organics over
1]
 Purification: The product is polar. Purify via flash column chromatography using DCM:MeOH:

(90:9:1).[1]

Medicinal Chemistry Utility: The "Cyclopropyl
Effect”

The inclusion of the

-cyclopropyl group is rarely accidental; it is a strategic decision to modulate the electronic and
metabolic profile of the parent azetidine.

Mechanism of Action: Modulation

The cyclopropyl group exerts a strong electron-withdrawing inductive effect (

) relative to standard alkyl groups (like isopropyl or ethyl) due to the high
-character of the cyclopropane C-C bonds.

» Effect: This withdraws electron density from the nitrogen lone pair.[1]
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e Result: The
of the conjugate acid drops by 2-3 log units compared to
-isopropyl azetidine.

o Benefit: At physiological pH (7.4), a larger fraction of the molecule remains neutral,
significantly improving passive membrane permeability and reducing hERG channel
inhibition (which often correlates with high basicity).

Decision Logic for Scaffold Selection

Need Saturated

Heterocycle Linker

Is Basic Amine
Problematic (hRERG/Permeability)?

T <>

Use N-Cyclopropyl Azetidine Use N-Methyl/Isopropyl
(Lowers pKa to ~6.5) (pKa > 9.0)
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Figure 2: Strategic decision tree for selecting N-cyclopropyl azetidine over other amine
scaffolds.

Quality Control & Characterization

When verifying the synthesized material, specific spectral signatures confirm the successful
installation of the cyclopropyl group and the integrity of the hydroxymethyl arm.

Technique Diagnostic Signal Interpretation

Characteristic cyclopropyl

NMR (m, 4H) methylene protons.
Hydroxymethyl
NMR (d, 2H)
doublet.

NMR High-field cyclopropy! carbons.

LC-MS Parent ion (ESI positive).[1]

Storage: As a free base, the molecule acts as an amino-alcohol and can be hygroscopic.[1] It is
best stored as a hydrochloride or oxalate salt at

to prevent oxidation of the alcohol or ring opening.

References

e Giering, D. S., et al. (1998).[1] Efficient Synthesis of N-Cyclopropylamines via Reductive
Amination. Use of [(1-ethoxycyclopropyl)oxy]trimethylsilane as a cyclopropanone equivalent.

[1]
o Context: Primary source for the recommended synthesis protocol.[1]
o Source:

e Stepan, A. F, et al. (2012).[1] Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere
of the Phenyl Ring.
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o Context: Discusses the modulation effects of saturated heterocycles and cyclopropyl
amines in drug design.

o Source:

¢ Wauitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and
Synthesis.

o Context: Provides comparative data on azetidine/oxetane physicochemical properties
(LogP, pKa).

o Source:

e Barnes-Seeman, D. (2012).[1] The Role of Azetidines in Drug Discovery.

o Context: Comprehensive review of azetidine stability and synthetic utility.[1]

o Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. 3-(cyclopropylmethyl)azetidine hydrochloride | 2031258-91-8 [sigmaaldrich.com]

» To cite this document: BenchChem. [Technical Guide: 3-Hydroxymethyl-1-
cyclopropylazetidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13488941/docs#technical-guide-3-hydroxymethyl-1-
cyclopropylazetidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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